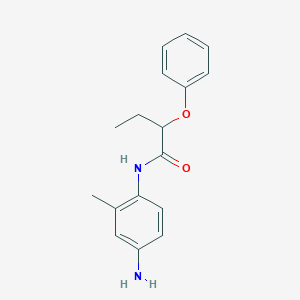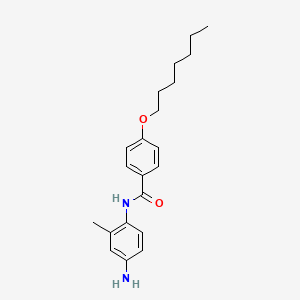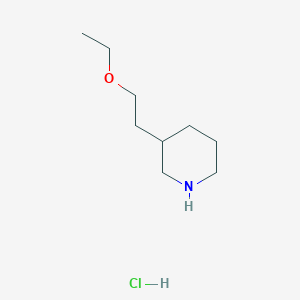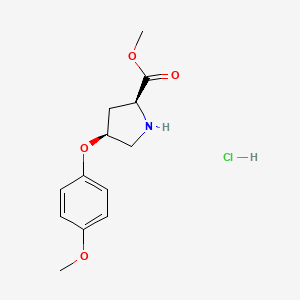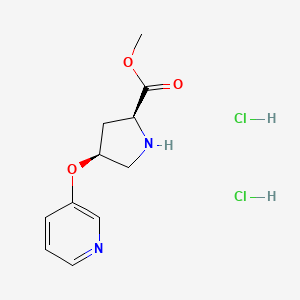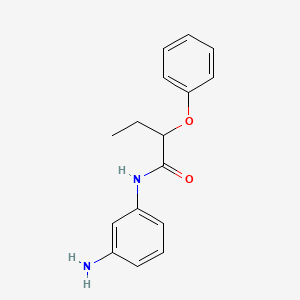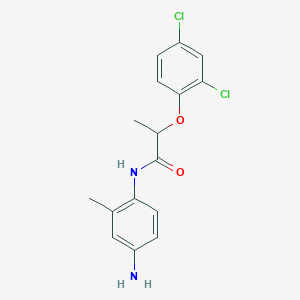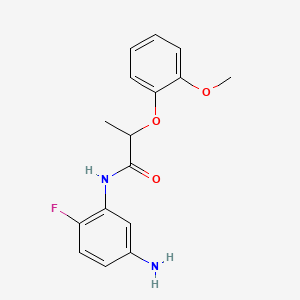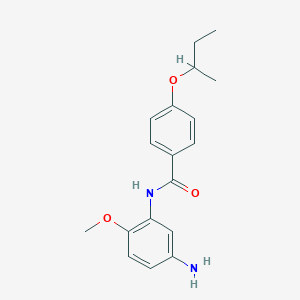![molecular formula C14H21NO B1391324 3-[(3-Phenylpropoxy)methyl]pyrrolidine CAS No. 946682-20-8](/img/structure/B1391324.png)
3-[(3-Phenylpropoxy)methyl]pyrrolidine
Übersicht
Beschreibung
3-[(3-Phenylpropoxy)methyl]pyrrolidine is a chemical compound that belongs to the class of pyrrolidine derivatives. It has a molecular weight of 219.32 and a molecular formula of C14H21NO .
Molecular Structure Analysis
The molecular structure of 3-[(3-Phenylpropoxy)methyl]pyrrolidine consists of a pyrrolidine ring attached to a phenylpropoxy group . The SMILES notation for this compound is C1CNCC1COCCCC2=CC=CC=C2 .Physical And Chemical Properties Analysis
3-[(3-Phenylpropoxy)methyl]pyrrolidine has a molecular weight of 219.32 and a molecular formula of C14H21NO . The compound is likely to be a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Enantioselective Catalysis
One of the prominent applications of pyrrolidine derivatives, such as 3-[(3-Phenylpropoxy)methyl]pyrrolidine, is in enantioselective catalysis. For instance, certain pyrrolidine derivatives have been used in the asymmetric Grignard cross-coupling reaction. This application is significant in the field of preparative and structural chemistry, especially for creating chiral compounds (Nagel & Nedden, 1997).
Pyrrolidine Synthesis and Applications
Pyrrolidines are crucial heterocyclic organic compounds with various biological effects and industrial applications, such as in medicines and as dyes or agrochemical substances. The synthesis of pyrrolidines in cycloaddition reactions demonstrates their versatility and potential for diverse applications (Żmigrodzka et al., 2022).
Pyrrolidine Derivatives as Potential Therapeutics
New substituted pyrrolidine derivatives have been investigated for their potential to inhibit growth in human tumor cells, such as glioblastoma and melanoma. This research highlights the therapeutic potential of functionalized pyrrolidines, offering a promising avenue for developing new treatments (Fiaux et al., 2005).
Organocatalysis
Pyrrolidine-based catalysts have demonstrated efficiency in reactions like the Michael addition of cyclohexanone and cyclopentanone to nitroolefins. The significance here lies in their ability to promote reactions with high yield and excellent stereoselectivity, which is crucial in synthesizing complex organic molecules (Singh et al., 2013).
Eigenschaften
IUPAC Name |
3-(3-phenylpropoxymethyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-2-5-13(6-3-1)7-4-10-16-12-14-8-9-15-11-14/h1-3,5-6,14-15H,4,7-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISNKCFQEGUYCAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COCCCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Phenylpropoxy)methyl]pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(Benzyloxy)methyl]piperidine hydrochloride](/img/structure/B1391243.png)
![3-[(2-Methyl-2-propenyl)oxy]pyrrolidine hydrochloride](/img/structure/B1391245.png)
![3-[(3-Fluorobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1391246.png)

